2-Bromo-2-methyl-1,1-dipropoxypropane
Description
2-Bromo-2-methyl-1,1-dipropoxypropane (C₁₀H₂₁BrO₂) is a brominated ether characterized by a central propane backbone substituted with a bromine atom, a methyl group, and two propoxy groups. Its structure confers unique steric and electronic properties, making it a candidate for applications in organic synthesis (e.g., as an alkylating agent) or specialty chemical formulations.
Properties
Molecular Formula |
C10H21BrO2 |
|---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
2-bromo-2-methyl-1,1-dipropoxypropane |
InChI |
InChI=1S/C10H21BrO2/c1-5-7-12-9(10(3,4)11)13-8-6-2/h9H,5-8H2,1-4H3 |
InChI Key |
VDBOOATVCOPAGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C(C)(C)Br)OCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 2-Bromo-2-methyl-1,1-dipropoxypropane with structurally related brominated compounds:
Key Observations:
- Molecular Weight and Boiling Points : The dipropoxypropane derivative has a significantly higher molecular weight (249.18 g/mol) and estimated boiling point (200–220°C) compared to simpler bromoalkanes like neopentyl bromide (151.05 g/mol, 73–75°C) . This reflects increased van der Waals forces due to its larger size and ether linkages.
- Solubility: The dipropoxypropane’s ether groups enhance solubility in organic solvents, similar to neopentyl bromide. In contrast, 2-bromo-2-methyl-propanoic acid exhibits partial water solubility due to its polar carboxylic acid group .
- Reactivity : Brominated ethers like the target compound are less reactive toward nucleophilic substitution than primary bromoalkanes (e.g., neopentyl bromide) due to steric hindrance from the methyl and propoxy groups.
Functional Group-Driven Differences
Bromoalkanes vs. Brominated Ethers:
- Neopentyl bromide (1-bromo-2,2-dimethylpropane) undergoes SN2 reactions but is sterically hindered, leading to slower kinetics compared to linear bromoalkanes . In contrast, This compound ’s ether groups may stabilize carbocation intermediates, favoring SN1 mechanisms in acidic conditions.
- 2-Bromo-2-methyl-propanoic acid demonstrates distinct reactivity, such as decarboxylation or esterification, due to its carboxylic acid functionality .
Brominated Alcohols vs. Ethers:
- 3-Bromo-2-(bromomethyl)-1-propanol (a dihalogenated alcohol) is prone to elimination or oxidation reactions, whereas the dipropoxypropane derivative’s ether linkages offer greater hydrolytic stability in neutral conditions .
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